5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a pyrrole ring, and a thioxodihydropyrimidine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final steps involve the formation of the thioxodihydropyrimidine core under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl) (hydroxy)methylphosphonate
- 5-([4-(dimethylamino)phenyl]imino)-8(5H)-quinolinone
- Bis[4-(dimethylamino)phenyl]methane
Uniqueness
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-5-23-19(26)18(20(27)24(6-2)21(23)28)14-17-8-7-13-25(17)16-11-9-15(10-12-16)22(3)4/h7-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLPYFJEAGVGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)C(=O)N(C1=S)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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